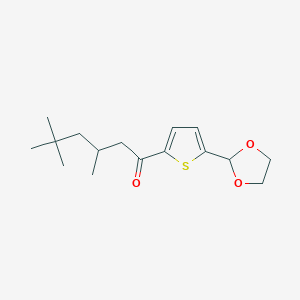

![molecular formula C7H6N4O3S2 B1359451 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazol-5-carbonsäure CAS No. 1119450-92-8](/img/structure/B1359451.png)

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazol-5-carbonsäure

Übersicht

Beschreibung

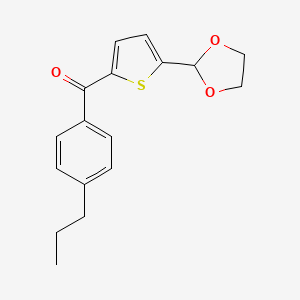

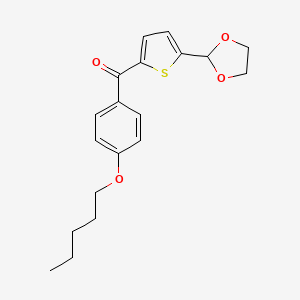

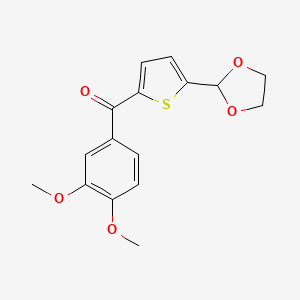

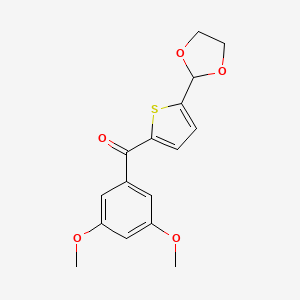

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6N4O3S2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebs-Potenzial

Die Verbindung hat vielversprechende Ergebnisse in Antikrebsstudien gezeigt. Eine Reihe von Thiazolidin-4-on-Analoga mit einem 1,3,4-Oxadiazol-/Thiadiazol-Rest wurde synthetisiert und auf ihr antiproliferatives Potenzial untersucht. Die Cytotoxizitäts-Screening-Studien zeigten, dass bestimmte Analoga eine vergleichbare Wirksamkeit im IC 50-Bereich (1 bis 7 μM) aufwiesen, wenn man Doxorubicin als Referenzmedikament nimmt .

Antibakterielle Aktivität

Die Verbindung wurde auch auf ihre antimikrobielle Aktivität untersucht. Die antimikrobielle Aktivität wurde unter Verwendung verschiedener Gram- (+) und Gram- (−) Bakterien- und Pilzstämme beurteilt. Die Ergebnisse zeigten, dass bestimmte Moleküle eine starke Aktivität gegen selektive Stämme von Mikroben mit MIC-Bereichen von 3,58 bis 8,74 µM aufwiesen .

Antioxidatives Potenzial

Das antioxidative Potenzial der synthetisierten 2-substituierten-3-(5-substituierten-1,3,4-Oxadiazol/Thiadiazol-2-yl)thiazolidin-4-on-Derivate wurde mittels DPPH-Assay (Freiradikalscavenging-Methode) beurteilt. Die Screening-Ergebnisse zeigten, dass bestimmte Analoga die potentesten Derivate waren, verglichen mit der Positivkontrolle, Ascorbinsäure .

Pharmazeutische Forschung

Die Verbindung wird in der pharmazeutischen Forschung verwendet, insbesondere bei der Synthese neuer Serien von Thiazolidin-4-on-Analoga mit einem 1,3,4-Oxadiazol-/Thiadiazol-Rest .

Chemische Forschung

Die Verbindung wird auch in der chemischen Forschung verwendet. Sie wird frühen Entdeckungsforschern als Teil einer Sammlung seltener und einzigartiger Chemikalien zur Verfügung gestellt .

Studien zu molekularen Zielstrukturen

Die Verbindung kann in Studien zu molekularen Zielstrukturen verwendet werden. Sie kann verwendet werden, um verschiedene molekulare Zielstrukturen wie Carboanhydrase, Abl-Kinase, Glutaminase, Inosinmonophosphatdehydrogenase, Hitzeschockprotein 90, Lipoxygenase, Eg5-Kinesin-Spindelprotein, Histondeacetylase und Topoisomerase II zu untersuchen .

Wirkmechanismus

Target of Action

Similar compounds with a 1,3,4-oxadiazole/thiadiazol moiety have been found to exhibit broad-spectrum biological activities . These compounds have shown significant antimicrobial and antioxidant potential , suggesting that they may target a variety of cellular processes.

Mode of Action

It is known that the 1,3,4-oxadiazole/thiadiazol moiety in similar compounds plays a crucial role in their biological activity . The interaction of this compound with its targets likely results in changes at the molecular level, leading to its observed biological effects.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may affect pathways related to these processes. For instance, they may inhibit the growth of microbes or neutralize harmful free radicals in the body.

Pharmacokinetics

It is known that the 1,2,4-oxadiazole moiety in similar compounds exhibits better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.

Result of Action

The result of this compound’s action is likely to be a reduction in microbial growth and an increase in antioxidant activity, as suggested by studies on similar compounds . This could lead to various molecular and cellular effects, such as the inhibition of harmful microbes or the neutralization of damaging free radicals.

Biochemische Analyse

Biochemical Properties

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity through binding interactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity . Additionally, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid can interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli .

Cellular Effects

The effects of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles that affect cell proliferation, differentiation, and apoptosis . Furthermore, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid has been shown to alter metabolic fluxes within cells, impacting the production and utilization of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, either inhibiting or enhancing their activity, which in turn affects downstream biochemical pathways . Additionally, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid can influence the transcription of genes involved in critical cellular functions, leading to altered protein synthesis and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production . Additionally, it can affect the synthesis and degradation of biomolecules, influencing overall cellular metabolism .

Eigenschaften

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3S2/c1-3-9-10-7(16-3)15-2-4-8-5(6(12)13)14-11-4/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRLHPWMKQTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101129872 | |

| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-92-8 | |

| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.